![molecular formula C14H12FNO4 B2523543 3-(4-Fluorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid CAS No. 332052-61-6](/img/structure/B2523543.png)

3-(4-Fluorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

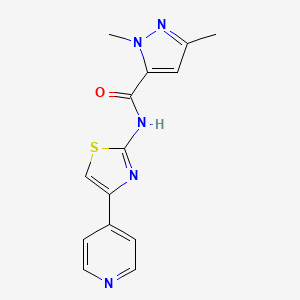

The compound of interest, 3-(4-Fluorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid, is a fluorinated molecule that can be considered a derivative of β-amino acids. It incorporates a furan ring, which is a key structural motif in various bioactive compounds, and a fluorophenyl group, which can significantly influence the biological activity and physical properties of the molecule .

Synthesis Analysis

The synthesis of related furan-containing compounds has been demonstrated through the ring expansion of gem-difluorocyclopropyl ketones, which can introduce a fluorine atom into the furan ring. This method allows for the addition of aromatic substituents at specific positions on the furan ring . Additionally, the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been achieved by reacting 3-(furan-2-yl)propenoic acids with arenes in a superacid, resulting in hydroarylation of the carbon-carbon double bond .

Molecular Structure Analysis

The molecular structure of a closely related compound, 3-Amino-3-(4-fluorophenyl)propionic acid, has been studied using ab initio and DFT methods. The zwitterionic forms of this molecule, both as a monomer and a dimer, have been characterized, revealing intra- and intermolecular hydrogen bonds. These hydrogen bonds are critical for the stability of the molecule and have been confirmed through various computational methods, including NBO, AIM, and NCI analyses .

Chemical Reactions Analysis

The antimicrobial activity of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been studied, showing effectiveness against yeast-like fungi and bacteria such as Escherichia coli and Staphylococcus aureus. This suggests that the furan and phenyl groups in these compounds play a significant role in their reactivity and potential as antimicrobial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored. For instance, the synthesis of amino-3-fluorophenyl boronic acid, which shares the fluorophenyl motif with our compound of interest, has been reported. This compound exhibits a relatively low pKa value, which is significant for its reactivity and potential applications in constructing glucose sensing materials that operate at physiological pH . The presence of the fluorine atom is known to affect the acidity and overall reactivity of such compounds.

Scientific Research Applications

Vibrational and Electronic Structure Studies

- DFT Zwitterion Model : The compound, as a non-proteinogenic amino acid, has been studied using ab initio and DFT methods. The research focused on its zwitterionic monomer and dimer structures, examining intra- and inter-H-bond formations, which are crucial in understanding its vibrational modes. This study aids in correlating experimental IR and Raman spectra with computed vibrational frequencies, thus enhancing the understanding of its molecular structure and behavior (Pallavi & Tonannavar, 2020).

Synthetic Chemistry Applications

- Synthesis and Reactions : Research has been conducted on the synthesis of various compounds using derivatives of this chemical. One study explored the preparation of different derivatives and their reactions, highlighting the chemical's role as a building block in creating new molecules (Bradiaková et al., 2008).

Fluorometric Assay Applications

- Discriminating Amino Group States : Fluorometric assays have been employed to study the states of amino groups in different proteins and enzymes. The reactivity of this compound with primary amines to yield fluorescent products is particularly noteworthy for biochemical applications (Tamaura et al., 1975).

Antibacterial and Antioxidant Properties

- Biological Activity Studies : Some derivatives of this chemical have been synthesized and evaluated for their antibacterial and antioxidant properties. The findings suggest potential for these compounds in pharmacological applications, though more research is needed to fully understand their efficacy and mechanisms (Арутюнян et al., 2012).

Photophysical Property Studies

- Solvent Polarity Effects : The impact of solvent polarity on the photophysical properties of derivatives has been studied. These investigations are crucial for understanding how different environmental conditions can affect the chemical and physical properties of this compound (Kumari et al., 2017).

properties

IUPAC Name |

3-(4-fluorophenyl)-3-(furan-2-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4/c15-10-5-3-9(4-6-10)11(8-13(17)18)16-14(19)12-2-1-7-20-12/h1-7,11H,8H2,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPARMNENBJWEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2523460.png)

![1-(4-chlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2523461.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide](/img/structure/B2523463.png)

![[5-(4-Fluorophenyl)-14-methyl-7-propan-2-ylsulfanyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2523464.png)

![(4-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2523471.png)

![1'-(5-chloro-2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2523474.png)

![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B2523476.png)

![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2523478.png)

![N-(3,4-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2523480.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2523482.png)

![dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2523483.png)